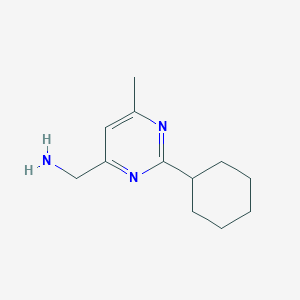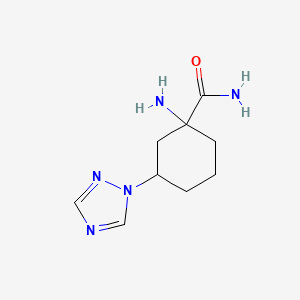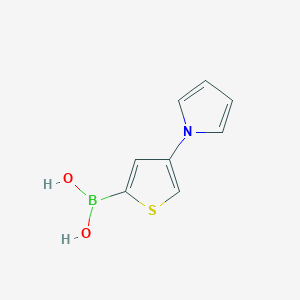![molecular formula C13H13NO5 B13340069 6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one typically involves a multi-step process. One common method is the tandem Prins spirocyclization reaction. This reaction involves the use of aldehydes and alkenes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The spirocyclic structure allows for further cyclization reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron trifluoride etherate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while nucleophilic substitution can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic characteristics.
Wirkmechanismus
The mechanism of action of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]: This compound shares a similar spirocyclic structure but differs in the core ring system.
4-Methyl-1,2,3,4-tetrahydrospiro[quinoline-2-cyclohexane]: Another spirocyclic compound with different substituents and ring systems.
Uniqueness
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one is unique due to its specific combination of a chromane and pyran ring system, along with the presence of a nitro group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
6-nitrospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13NO5/c15-11-8-13(3-5-18-6-4-13)19-12-2-1-9(14(16)17)7-10(11)12/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
JLAZDTRTXIBWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
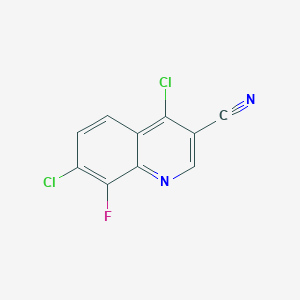
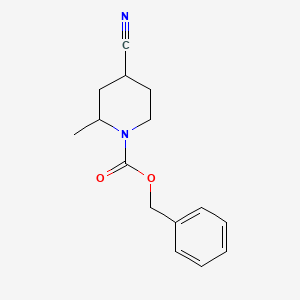
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
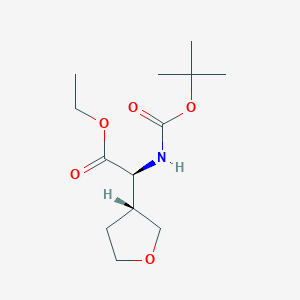
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)




